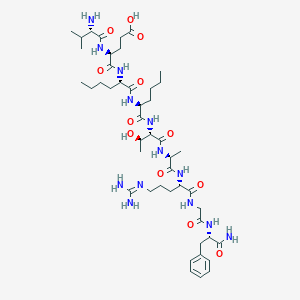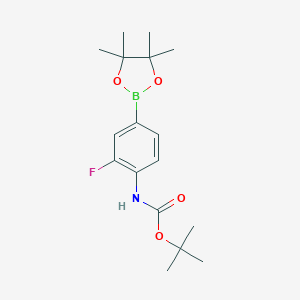
tert-Butyl 3-(bromomethyl)benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-(bromomethyl)benzylcarbamate is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Industrial Applications
Synthetic Phenolic Antioxidants and Environmental Fate : Synthetic phenolic antioxidants (SPAs), including compounds structurally similar to tert-Butyl 3-(bromomethyl)benzylcarbamate, are used in various industrial and commercial products to retard oxidative reactions and extend product shelf life. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in multiple environmental matrices. Studies suggest some SPAs might cause hepatic toxicity and have endocrine-disrupting effects, highlighting the need for future research on SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).
Decomposition of Fuel Additives : Research on the decomposition of methyl tert-butyl ether (MTBE), a compound related to this compound in terms of industrial use as a fuel additive, has shown the feasibility of using radio frequency (RF) plasma reactors for decomposition and conversion into less harmful substances. This highlights the potential for innovative methods in mitigating environmental pollution caused by fuel additives L. Hsieh et al. (2011).
Supramolecular Chemistry and Catalysis
Versatile Ordering Moieties : Benzene-1,3,5-tricarboxamides (BTAs), with a basic structure that can be related to the functional groups in this compound, are significant in supramolecular chemistry for their self-assembly into one-dimensional nanometer-sized rod-like structures. These structures have applications ranging from nanotechnology to polymer processing and biomedical applications, underscoring the adaptability and potential of such compounds in various scientific fields S. Cantekin, T. D. de Greef, & A. Palmans (2012).
Catalytic Non-Enzymatic Kinetic Resolution : The review on catalytic non-enzymatic kinetic resolution highlights the significance of chiral catalysts in asymmetric synthesis, which is relevant to the synthesis and application of this compound in producing enantiopure compounds. This underscores the importance of developing efficient catalytic methods for the resolution of racemic mixtures in industrial and pharmaceutical chemistry H. Pellissier (2011).
Bioremediation and Environmental Remediation
Bioremediation of MTBE : Bioremediation studies focusing on methyl tert-butyl ether (MTBE), akin to this compound in terms of structural similarity and industrial use, indicate that MTBE can be effectively degraded under aerobic conditions. These findings have implications for the remediation of contaminants related to this compound, highlighting the potential for biological processes in the treatment of contaminated environments A. Stocking et al. (2004).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302+H312-H314 . This means it is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation of vapour or mist and keeping away from sources of ignition .
Properties
IUPAC Name |
tert-butyl N-[[3-(bromomethyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWVAHJDHPLCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619225 |
Source


|
| Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220364-34-1 |
Source


|
| Record name | tert-Butyl {[3-(bromomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)
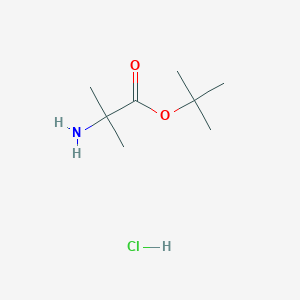
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)
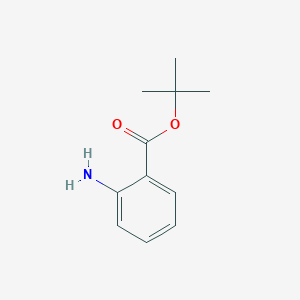

![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)
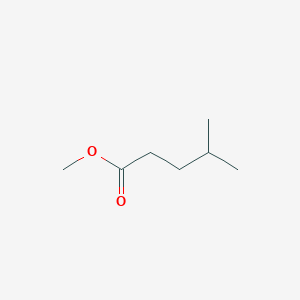
![tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153158.png)
![1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B153160.png)
